molecular formula C11H14O3 B1497004 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate CAS No. 915920-75-1

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate

Cat. No. B1497004
CAS RN: 915920-75-1
M. Wt: 194.23 g/mol
InChI Key: PCGGJNYPXBKTJS-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)-2-methoxyphenyl acetate” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a Monoisotopic mass of 196.073563 Da .


Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-2-methoxyphenyl acetate” includes 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 298.3±30.0 °C at 760 mmHg, and a flash point of 114.3±18.1 °C . It also has certain spectral properties, including a molar refractivity of 50.7±0.3 cm3, a polar surface area of 56 Å2, and a polarizability of 20.1±0.5 10-24 cm3 .

Scientific Research Applications

Facile Synthesis and Catalytic Applications

  • Facile Synthesis of Alkoxymethylphenols : A study demonstrated the synthesis of 4-alkoxymethyl-2,6-dimethylphenols using a copper(II) chloride-acetoxime catalyst/O2 system, highlighting a method for producing alkoxymethylphenols from 2,4,6-trimethylphenol at ambient temperature. This process could have implications in creating intermediates for pharmaceuticals or materials science (Shimizu et al., 1991).

Luminescent Materials

  • Europium (III) Chelates with Benzoylphenol : Research on europium(III) chelates with 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol forms luminescent chelates, suggesting applications in creating materials with specific luminescent properties for sensors or imaging technology (Latva et al., 1996).

Organic Synthesis

  • Synthesis of Arylmethylene and Xanthenes : A method for producing 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxo-octahydroxanthenes using ZnO and ZnO–acetyl chloride highlights a versatile approach in organic synthesis for generating compounds with potential in various chemical industries (Maghsoodlou et al., 2010).

Fluorescent Properties

  • Fluorescent Pyrazolines : The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties suggest applications in developing new fluorescent markers or materials for scientific and technological uses (Hasan et al., 2011).

Chemical Reactivity and Modification

  • Modification of Phenolic Compounds : Investigating the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity than the substrate indicates potential in enhancing the antioxidant properties of phenolic compounds for food science or cosmetic applications (Adelakun et al., 2012).

Mechanism of Action

properties

IUPAC Name

[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGGJNYPXBKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651106
Record name 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-75-1
Record name 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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